n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride
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Overview
Description
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its role in drug synthesis, neurological disorder studies, and chemical reactions .
Scientific Research Applications
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:
Drug Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Neurological Disorders: It is used to study the mechanisms and potential treatments for neurological disorders.
Chemical Reactions: The compound serves as a tool for studying various chemical reactions and their mechanisms.
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with secondary amines . The reactions of N-benzylmaleimide with secondary amines proceed at the double C=C bond and lead to the formation of 3- N, N -R 2 -aminosubstituted succinimides .
Biochemical Pathways
The compound’s reactions with secondary amines suggest that it may influence pathways involving these amines .
Result of Action
The result of the action of this compound is the formation of 3- N, N -R 2 -aminosubstituted succinimides . These are pale yellow crystalline compounds, the structure of which is confirmed by mass spectrometry, IR, and 1 H NMR spectroscopy .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For instance, the reactions of N-benzylmaleimide with secondary amines were carried out at an equimolar ratio of the reagents in 1,4-dioxane medium . The reaction mixture was kept for several hours at room temperature or at 80–90°C . These conditions may have influenced the reaction outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with secondary amines at the C=C double bond, forming substituted succinimides.
Common Reagents and Conditions
Reagents: Secondary amines such as diethylamine, piperidine, and morpholine.
Conditions: Reactions are typically carried out in a 1,4-dioxane medium at room temperature or elevated temperatures (80–90°C).
Major Products
3-n,n-R2-aminosubstituted succinimides: Formed through nucleophilic addition.
Unsymmetrical maleic acid diamides: Formed through amidation reactions.
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-2-phenethylamine: Shares a similar structure but lacks the piperidine ring.
n-Benzylmaleimide: Used in similar nucleophilic addition
Properties
IUPAC Name |
N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXTCSTJSTNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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